1,2,3-Trithiolane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
62601-92-7 |
|---|---|
Molecular Formula |
C2H4S3 |
Molecular Weight |
124.3 g/mol |
IUPAC Name |
trithiolane |
InChI |
InChI=1S/C2H4S3/c1-2-4-5-3-1/h1-2H2 |
InChI Key |
LTTGPXZEANXUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSS1 |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Presence of 1,2,3-Trithiolanes: A Technical Guide to Their Natural Occurrence and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and isolation of 1,2,3-trithiolanes, a unique class of sulfur-containing heterocyclic compounds. While their presence in nature is limited, their distinct chemical properties and potential biological activities make them a subject of growing interest in chemical ecology and drug discovery. This document details their known natural sources, quantitative data, and the analytical methodologies employed for their identification and characterization.
Natural Occurrence of 1,2,3-Trithiolanes and Related Compounds
The natural occurrence of the parent 1,2,3-trithiolane is not widely documented. However, derivatives of this class and the isomeric 1,2,4-trithiolanes have been identified in a few specific natural sources, primarily as volatile flavor and aroma components.
Fungi: The Case of Shiitake Mushrooms
Shiitake mushrooms (Lentinula edodes) are a notable source of cyclic sulfur compounds, including the 1,2,4-trithiolane (B1207055) isomer. It is considered one of the major sulfur-containing volatile compounds in fresh shiitake. The presence of these compounds contributes significantly to the characteristic aroma of the mushroom.
Plants: The Pungent Profile of Parkia speciosa
Parkia speciosa, commonly known as petai or stink bean, is a plant recognized for its strong, pungent aroma. This characteristic smell is attributed to a variety of cyclic polysulfides, including 1,2,4-trithiolane. These compounds are believed to play a role in the plant's defense mechanisms and have been investigated for their antimicrobial properties.
Marine Bacteria: A Unique Derivative
A significant finding in the study of 1,2,3-trithiolanes is the identification of 4,4-dimethyl-1,2,3-trithiolane in marine bacteria of the Cytophaga genus. This discovery highlights the potential of marine microorganisms as a source of novel sulfur-containing natural products. However, the inherent instability of this compound has made its isolation and characterization challenging.
Quantitative Data on Naturally Occurring Trithiolanes
Quantitative analysis of 1,2,3-trithiolanes and their isomers in natural sources is sparse due to their volatility and often low concentrations. The available data primarily focuses on 1,2,4-trithiolane in shiitake mushrooms.
| Compound | Natural Source | Concentration | Analytical Method |
| 1,2,4-Trithiolane | Fresh Shiitake Mushroom (Lentinula edodes) | 9.8% of total volatile compounds | SPME-GC-MS |
| 1,2,4-Trithiolane | Shiitake Mushroom (Lentinula edodes) | 1.6 mg/kg | Not specified |
Note: Data for this compound derivatives is largely qualitative at present.
Experimental Protocols for Identification and Analysis
Due to the volatile and often unstable nature of 1,2,3-trithiolanes, preparative isolation protocols are not well-established in the literature. The primary focus has been on analytical methods for their identification and quantification directly from the natural matrix.
Sample Preparation for Volatile Compound Analysis
Objective: To extract volatile sulfur compounds, including trithiolanes, from a solid or liquid matrix for analysis.
Methodology:
-
Homogenization: Fresh samples (e.g., shiitake mushrooms, Parkia speciosa seeds) are homogenized in a suitable solvent, such as dichloromethane (B109758) or a mixture of methanol (B129727) and water, to rupture cell walls and release the volatile compounds.
-
Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique ideal for volatile and semi-volatile compounds.
-
A fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane/divinylbenzene - PDMS/DVB) is exposed to the headspace above the homogenized sample or directly immersed in a liquid sample.
-
Volatile compounds adsorb to the fiber coating.
-
The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify volatile sulfur compounds.
Methodology:
-
Injection: The extracted volatile compounds (from SPME or solvent extraction) are introduced into the GC inlet. For SPME, this involves thermal desorption of the analytes from the fiber.
-
Separation: The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or semi-polar capillary column like DB-5ms). The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer.
-
Ionization: The molecules are ionized, typically using electron ionization (EI).
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Identification: The resulting mass spectrum, which is a unique fragmentation pattern for each compound, is compared to spectral libraries (e.g., NIST, Wiley) for identification. The retention time in the chromatogram provides an additional layer of confirmation.
-
-
Quantification: The abundance of each compound can be determined by integrating the area under its corresponding peak in the total ion chromatogram. For accurate quantification, a stable isotope-labeled internal standard can be used.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the identification of naturally occurring 1,2,3-trithiolanes and a conceptual representation of their potential formation.
Conclusion and Future Outlook
The study of naturally occurring 1,2,3-trithiolanes is a niche yet intriguing field. Their confirmed presence in diverse organisms such as fungi, plants, and bacteria suggests a broader distribution than is currently known. The primary challenge remains the development of robust preparative isolation techniques to obtain these compounds in sufficient quantities for comprehensive biological evaluation. Future research should focus on:
-
Screening of new natural sources: Expanding the search to other organisms known to produce sulfur compounds may lead to the discovery of novel this compound derivatives.
-
Development of isolation protocols: Innovative and gentle isolation techniques are needed to overcome the challenges of volatility and instability.
-
Biological activity screening: Once isolated, these compounds should be screened for a wide range of biological activities, including antimicrobial, antioxidant, and signaling properties, to unlock their potential for drug development.
This guide serves as a foundational resource for researchers embarking on the exploration of these fascinating sulfur heterocycles, providing a summary of the current knowledge and a roadmap for future investigations.
An In-Depth Technical Guide on the Molecular Structure and Conformation of 1,2,3-Trithiolane
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Review of the Molecular Structure and Conformation of 1,2,3-Trithiolane
Executive Summary
This technical guide addresses the molecular structure and conformation of this compound, a five-membered heterocyclic compound containing a trisulfide linkage. A comprehensive review of publicly available scientific literature and databases reveals a significant scarcity of detailed experimental and computational studies specifically focused on the parent this compound. While basic chemical information is readily available, in-depth structural parameters such as bond lengths, bond angles, dihedral angles, and conformational energy profiles have not been extensively reported.
This document summarizes the available information and outlines the standard methodologies that would be employed to characterize the structure and conformation of this compound. Due to the lack of specific data, this guide will also draw general comparisons with related, more thoroughly investigated sulfur-containing heterocycles to provide a theoretical framework for understanding its potential structural characteristics.
Introduction to this compound
This compound is a saturated heterocyclic compound with the chemical formula C₂H₄S₃.[1][2] Its structure consists of a five-membered ring composed of two carbon atoms and three consecutive sulfur atoms. The presence of the trisulfide chain within a five-membered ring suggests significant ring strain and conformational constraints that would dictate its chemical reactivity and physical properties. Compounds containing the this compound moiety have been identified in natural products and are of interest in medicinal chemistry and materials science. For instance, polymers derived from this compound monomers have been explored for their unique thermal and mechanical properties.
Molecular Structure and Conformation: A Theoretical Overview
Detailed experimental determination of the molecular structure of this compound is not available in the current body of scientific literature. However, based on the principles of conformational analysis of five-membered rings, it is expected to adopt a non-planar conformation to alleviate torsional and angle strain.
The likely conformations for a five-membered ring are the envelope (C ₛ symmetry) and twist (C₂ symmetry) forms. In the case of this compound, the presence of the S-S-S linkage will be a primary determinant of the preferred conformation. The rotational barrier around the S-S bonds and the preferred S-S-S dihedral angles will significantly influence the overall ring pucker.
Anticipated Conformational Analysis Workflow
The conformational analysis of this compound would typically follow a workflow involving both computational and experimental methods. A logical relationship for such an analysis is depicted below.
Caption: Logical workflow for the conformational analysis of this compound.
Quantitative Data: A Notable Absence
A thorough search of scientific databases, including PubChem, the NIST WebBook, and various chemistry journals, did not yield any published experimental or high-level computational studies providing specific quantitative data for the molecular structure of this compound. Therefore, tables of bond lengths, bond angles, and dihedral angles cannot be provided at this time.
For context, such data for the related but structurally distinct isomer, 1,2,4-trithiolane, has been determined through microwave spectroscopy. These studies provide precise measurements of its structural parameters. However, it is crucial to emphasize that these values are not transferable to this compound due to the different arrangement of the sulfur atoms in the ring.
Experimental Protocols for Structural Elucidation
Should researchers undertake the experimental characterization of this compound, the following methodologies would be paramount.
Synthesis
The synthesis of 1,2,3-trithiolanes can be challenging due to their potential instability. General synthetic routes often involve the reaction of vicinal dithiols with a sulfur transfer reagent or the direct addition of sulfur to suitable precursors.
Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise gas-phase structure of small molecules.
-
Methodology: A gaseous sample of this compound would be introduced into a high-vacuum chamber and irradiated with microwave radiation. The absorption of microwaves at specific frequencies, corresponding to rotational transitions, would be measured. By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogs (e.g., ³⁴S, ¹³C), the rotational constants can be determined. From these constants, the bond lengths, bond angles, and dihedral angles can be precisely calculated.
Gas Electron Diffraction
Gas electron diffraction provides information about the radial distribution of atoms in a molecule.
-
Methodology: A beam of high-energy electrons is passed through a gaseous sample of this compound. The diffraction pattern of the scattered electrons is recorded. This pattern is dependent on the distances between all pairs of atoms in the molecule. By analyzing the diffraction data, often in conjunction with theoretical calculations, the molecular geometry can be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide insights into the solution-phase conformation and dynamics of this compound.
-
Methodology: ¹H and ¹³C NMR spectra would be recorded in a suitable solvent. The analysis of coupling constants, particularly proton-proton coupling constants, can provide information about dihedral angles through the Karplus equation. Variable temperature NMR studies could reveal information about the energy barriers between different conformers.
Visualization of a Postulated Structure
While precise experimental data is lacking, a hypothetical model of the this compound molecule in a plausible conformation can be visualized. The following diagram illustrates a generic envelope conformation, which is a common motif for five-membered rings.
Caption: A hypothetical envelope conformation of this compound.
Conclusion and Future Outlook
There is a clear gap in the scientific literature regarding the detailed molecular structure and conformation of this compound. The information presented in this guide is based on general chemical principles and data from related compounds, as direct experimental or computational results are not currently available.
Future research employing techniques such as microwave spectroscopy, gas electron diffraction, and high-level quantum chemical calculations is necessary to elucidate the precise geometric parameters, conformational preferences, and energy barriers of this intriguing heterocycle. Such studies would be invaluable for a deeper understanding of its chemical behavior and for the rational design of novel molecules and materials incorporating the this compound scaffold. Researchers in the fields of synthetic chemistry, computational chemistry, and materials science are encouraged to investigate this fundamental molecule.
References
Preliminary Biological Activity Screening of 1,2,3-Trithiolanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-trithiolane ring system is a unique five-membered heterocycle containing three contiguous sulfur atoms. While structurally intriguing, the biological activities of this particular scaffold remain largely unexplored in publicly available scientific literature. This guide serves as a technical resource for researchers interested in the preliminary biological screening of novel this compound derivatives. Due to the limited specific data on this class of compounds, this document provides a comprehensive, albeit prospective, framework for their evaluation. The methodologies outlined are based on established protocols for the screening of other sulfur-containing heterocyclic compounds, such as dithiolanes and various organosulfur compounds from natural sources, which have shown a range of biological activities.[1][2][3]
This guide will detail hypothetical experimental workflows for assessing the antimicrobial and anticancer potential of this compound derivatives, present illustrative data in a structured format, and provide the necessary diagrams to visualize these processes.
Context from Related Sulfur-Containing Heterocycles
While data on 1,2,3-trithiolanes is scarce, related sulfur-containing heterocycles offer a rationale for their biological investigation. For instance, 1,2-dithiolanes have been investigated for their pesticidal activity.[1][4] Furthermore, various organosulfur compounds, such as those found in garlic and onions, exhibit well-documented antibacterial properties.[2][3][5][6][7] Lenthionine, a cyclic organosulfur compound, is known for its antimicrobial and anti-inflammatory effects.[8] These examples suggest that the sulfur-rich core of 1,2,3-trithiolanes may confer bioactive properties.
Proposed Experimental Workflow for Preliminary Biological Screening
The following section outlines a standardized workflow for the initial assessment of the biological activity of newly synthesized this compound derivatives.
Antimicrobial Screening
A primary area of investigation for novel sulfur-containing compounds is their potential as antimicrobial agents.
The MIC assay is a fundamental technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of clinically relevant bacteria should be used, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium. The concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plating: Spread the aliquot onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24 hours.
-
Observation: The MBC is the lowest concentration that results in no bacterial growth on the agar plates.
Anticancer Screening
The evaluation of cytotoxicity against cancer cell lines is a crucial step in the discovery of new anticancer agents.
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Illustrative Data Presentation
The following tables are examples of how quantitative data from the proposed screenings could be structured. Note: The data presented here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| TT-01 | 16 | 32 | >256 | >256 |
| TT-02 | 8 | 16 | 64 | 128 |
| TT-03 | >256 | >256 | >256 | >256 |
| Ampicillin | 0.5 | 1 | 4 | 8 |
Table 2: Hypothetical Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| TT-01 | 75.2 | >100 |
| TT-02 | 12.5 | 28.3 |
| TT-03 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 |
Signaling Pathway and Logical Relationship Diagrams
Should a this compound derivative show significant biological activity, further studies would be required to elucidate its mechanism of action. Below is a hypothetical signaling pathway that could be investigated if a compound exhibits anticancer activity by inducing apoptosis.
Conclusion
While the field of this compound chemistry is established in terms of synthesis, its potential in medicinal chemistry and drug development remains a nascent area of research. This technical guide provides a foundational framework for the systematic preliminary biological evaluation of this class of compounds. The proposed workflows for antimicrobial and anticancer screening, along with the structured presentation of hypothetical data, are intended to facilitate and encourage further investigation into the bioactive potential of 1,2,3-trithiolanes. The exploration of such novel chemical scaffolds is essential for the discovery of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antibacterial properties of organosulfur compounds of garlic (Allium sativum) [openscholar.dut.ac.za]
- 8. researchgate.net [researchgate.net]
The Stability of 1,2,3-Trithiolane: A Technical Guide to its Thermal and Photochemical Properties
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3-trithiolane ring system, a five-membered heterocycle containing a trisulfide linkage, is a structural motif of interest in medicinal chemistry and materials science. Understanding the stability of this moiety under thermal and photochemical stress is crucial for the development of novel therapeutics and functional materials. This technical guide provides a comprehensive overview of the available knowledge on the thermal and photochemical stability of this compound, including potential decomposition pathways and general experimental protocols for stability assessment.
Introduction to this compound
The this compound core is a unique sulfur-rich heterocycle. While its isomer, 1,2,4-trithiolane (B1207055), has been more extensively studied, the this compound structure presents distinct chemical properties due to the contiguous three-sulfur atom chain. This arrangement influences the ring strain and the lability of the sulfur-sulfur bonds, which are key determinants of its stability. Although research on polymers derived from this compound monomers dating back to the 1970s indicates they can be depolymerized to regenerate the monomer, detailed studies on the stability of the monomeric unit itself are limited.[1]
Thermal Stability of this compound
Detailed experimental data on the thermal decomposition of the parent this compound is not extensively available in the public domain. However, based on the chemistry of related sulfur heterocycles and general principles of thermal analysis, a proposed decomposition pathway can be outlined. The primary mode of thermal degradation is expected to be the homolytic cleavage of the weak sulfur-sulfur bonds.
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the scission of one of the S-S bonds, which have lower bond dissociation energies compared to C-S or C-C bonds. This would lead to the formation of a diradical intermediate. This intermediate can then undergo further reactions, including fragmentation and rearrangement, to yield various smaller molecules.
Caption: Proposed thermal decomposition pathway of this compound.
Quantitative Thermal Stability Data
Specific quantitative data, such as decomposition temperature (Td) and activation energy (Ea) for the parent this compound, are not readily found in the literature. For comparison, studies on the thermal decomposition of the related 1,2,4-trithiolane show decomposition occurring via a [3+2]-cycloelimination.[2] Thermogravimetric analysis (TGA) of sulfur-containing polymers often shows a multi-step decomposition, with the initial mass loss attributed to the scission of weak S-S bonds.[3]
| Parameter | Value | Method | Reference |
| Decomposition Onset Temperature (°C) | Data not available | TGA/DSC | - |
| Activation Energy (kJ/mol) | Data not available | Isothermal TGA | - |
Photochemical Stability of this compound
The photochemical stability of a molecule is its ability to resist degradation upon exposure to light. For drug substances and products, photostability is a critical quality attribute that is assessed according to regulatory guidelines such as ICH Q1B.[4][5][6][7][8] Similar to its thermal stability, specific photochemical stability data for this compound is scarce.
Proposed Photochemical Decomposition Pathway
Upon absorption of UV or visible light, this compound is expected to undergo excitation to a higher energy state. The excited molecule can then relax through various pathways, including bond cleavage. The S-S bonds are likely the most photolabile linkages in the molecule. Photolysis is expected to proceed via homolytic cleavage of a sulfur-sulfur bond, leading to a diradical intermediate, similar to the proposed thermal pathway. This diradical can then undergo further reactions.
Caption: Proposed photochemical decomposition pathway of this compound.
Quantitative Photochemical Stability Data
Quantitative data such as the quantum yield of decomposition for this compound is not available in the reviewed literature. The quantum yield is a measure of the efficiency of a photochemical process.[9]
| Parameter | Value | Wavelength (nm) | Solvent | Reference |
| Quantum Yield (Φ) | Data not available | - | - | - |
Experimental Protocols
While specific protocols for the stability testing of this compound are not published, general methodologies for assessing the thermal and photochemical stability of chemical compounds can be adapted.
Thermogravimetric Analysis (TGA)
TGA is a standard technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[10]
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Apparatus:
-
Thermogravimetric Analyzer
-
High-purity nitrogen or argon gas
-
Analytical balance
-
Sample pans (e.g., aluminum, platinum)
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass of the sample as a function of temperature.
-
The onset of mass loss in the TGA curve indicates the beginning of thermal decomposition.
Caption: General workflow for Thermogravimetric Analysis (TGA).
Photostability Testing
This protocol is based on the ICH Q1B guidelines for the photostability testing of new drug substances.[4][6]
Objective: To assess the stability of this compound upon exposure to a standardized light source.
Apparatus:
-
Photostability chamber equipped with a light source that provides both visible and UVA radiation (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).
-
Calibrated radiometer and lux meter.
-
Chemically inert, transparent containers.
-
Dark control samples stored under the same conditions but protected from light.
-
Analytical instrumentation for assay and degradation product analysis (e.g., HPLC-UV, LC-MS).
Procedure:
-
Prepare samples of this compound. For a solid, spread a thin layer (not more than 3 mm) in a suitable container. For a liquid, use a transparent, inert container.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, store dark control samples under the same temperature and humidity conditions but protected from light (e.g., wrapped in aluminum foil).
-
At appropriate time points, withdraw samples and their corresponding dark controls.
-
Analyze the samples for any physical changes (e.g., appearance, color).
-
Quantify the amount of this compound remaining and identify and quantify any degradation products using a validated analytical method.
Caption: General workflow for Photostability Testing.
Conclusion
The thermal and photochemical stability of the this compound ring system is a critical parameter for its application in drug development and materials science. While specific experimental data for the parent compound is limited, an understanding of its stability can be inferred from the behavior of related sulfur-containing heterocycles. The inherent weakness of the S-S bonds suggests that both thermal and photochemical degradation are likely to proceed via initial cleavage of these bonds. Further experimental and computational studies are warranted to fully elucidate the decomposition mechanisms and to quantify the stability of this intriguing heterocyclic system. The general experimental protocols provided herein offer a starting point for researchers to conduct such investigations.
References
- 1. New polymers from 1,2,3-trithiolanes and properties of trithiolane-containing materials | Poster Board #3672 - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 6. pharmatutor.org [pharmatutor.org]
- 7. zaimspharma.com [zaimspharma.com]
- 8. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental methods in chemical engineering: Thermogravimetric analysis—TGA [ouci.dntb.gov.ua]
The Enigmatic Redox Chemistry of 1,2,3-Trithiolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-trithiolane ring system, a five-membered heterocycle containing a trisulfide linkage, presents a unique and largely unexplored area of redox chemistry. While its isomer, 1,2,4-trithiolane, has received some attention, the reactivity of this compound with oxidizing and reducing agents remains a sparsely documented field. This technical guide aims to provide a comprehensive overview of the expected reactivity of this compound, drawing upon the general principles of cyclic polysulfide chemistry and the limited available literature on related structures. This document will serve as a foundational resource for researchers interested in the potential applications of 1,2,3-trithiolanes in drug development and other scientific disciplines, highlighting the significant opportunities for novel research in this area.
Introduction
Cyclic organic polysulfides are a fascinating class of compounds known for their diverse biological activities and unique chemical properties. The trisulfide linkage (S-S-S) is a key functional group in several natural products and has been implicated in various biological redox processes. The this compound moiety, as a constrained cyclic trisulfide, is predicted to exhibit distinct reactivity compared to its linear or larger cyclic counterparts. Understanding its behavior with oxidizing and reducing agents is crucial for harnessing its potential in medicinal chemistry and materials science.
A notable scarcity of experimental data specifically on the oxidation and reduction of the parent this compound necessitates a predictive approach based on the well-established chemistry of other sulfur-containing heterocycles. This guide will therefore present hypothesized reaction pathways and products, supported by general principles of organic chemistry.
Predicted Reactivity with Oxidizing Agents
Common oxidizing agents are expected to target the sulfur atoms of the this compound ring, leading to the formation of various sulfur oxides. The regioselectivity and stereoselectivity of these oxidations would likely be influenced by the steric and electronic environment of the trithiolane ring.
Oxidation with Peroxy Acids (e.g., m-CPBA)
Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides. In the case of this compound, the oxidation is expected to proceed stepwise, yielding a series of S-oxides. The central sulfur atom (S2) is electronically distinct from the two adjacent sulfur atoms (S1 and S3), which could lead to selective oxidation.
Hypothesized Reaction Products:
-
This compound-1-oxide: Initial oxidation is likely to occur at one of the terminal sulfur atoms.
-
This compound-2-oxide: Oxidation of the central sulfur is also a possibility.
-
This compound-1,1-dioxide and 1,3-dioxide: Further oxidation of the terminal sulfurs could lead to the formation of sulfones.
-
Ring-Opening Products: Over-oxidation or reaction with stronger oxidizing agents may lead to the cleavage of the S-S bonds and the C-S bonds, resulting in the formation of sulfonic acids or other degradation products.
Table 1: Predicted Products of this compound Oxidation with Peroxy Acids
| Oxidizing Agent | Stoichiometry | Predicted Major Product(s) | Predicted Minor Product(s) |
| m-CPBA | 1 equivalent | This compound-1-oxide, this compound-2-oxide | Di- and tri-oxides |
| m-CPBA | >2 equivalents | This compound-1,1-dioxide, 1,3-dioxide | Ring-opened products |
| Hydrogen Peroxide | Catalytic | This compound-1-oxide | Di-oxides |
Experimental Protocol (General Approach for Oxidation):
A standardized experimental protocol to investigate these reactions would involve the slow addition of the oxidizing agent to a solution of this compound in a suitable solvent at a controlled temperature.
-
Dissolution: Dissolve this compound (1 mmol) in a chlorinated solvent such as dichloromethane (B109758) (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of the oxidizing agent (e.g., m-CPBA, 1.1 mmol) in the same solvent dropwise over a period of 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica (B1680970) gel and characterize the isolated products using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and infrared spectroscopy.
Caption: General experimental workflow for the oxidation of this compound.
Predicted Reactivity with Reducing Agents
Reducing agents are expected to cleave the S-S bonds of the this compound ring, potentially leading to dithiol intermediates or fully reduced ring-opened products. The nature of the reducing agent will likely determine the final products.
Reduction with Phosphines (e.g., Triphenylphosphine)
Triphenylphosphine (B44618) is known to reduce disulfides to thiols. Its reaction with a trisulfide linkage is expected to proceed via a series of nucleophilic attacks, leading to the extrusion of sulfur.
Hypothesized Reaction Products:
-
Thiirane (B1199164) and Triphenylphosphine Sulfide: A plausible pathway involves the desulfurization of the trisulfide to form a transient thiirane, which may or may not be stable, and triphenylphosphine sulfide. The thiirane could potentially polymerize or undergo further reactions.
-
1,3-Dithiolane: An alternative pathway could involve rearrangement and extrusion of a single sulfur atom to form a more stable five-membered ring containing two sulfur atoms.
Reduction with Borohydrides (e.g., Sodium Borohydride)
Sodium borohydride (B1222165) is a milder reducing agent that is typically used for the reduction of carbonyl compounds. Its reactivity towards S-S bonds is generally low but can be enhanced under certain conditions.
Hypothesized Reaction Products:
-
1,3-Propanedithiol: A strong reducing agent like lithium aluminum hydride, or potentially sodium borohydride under forcing conditions, could lead to the complete reduction of the trisulfide linkage and the C-S bonds, yielding 1,3-propanedithiol.
Table 2: Predicted Products of this compound Reduction
| Reducing Agent | Predicted Major Product(s) | Predicted Minor Product(s) |
| Triphenylphosphine | Thiirane, Triphenylphosphine Sulfide | 1,3-Dithiolane |
| Sodium Borohydride | No reaction under mild conditions | Ring-opened dithiols |
| Lithium Aluminum Hydride | 1,3-Propanedithiol | - |
Experimental Protocol (General Approach for Reduction):
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve this compound (1 mmol) in an appropriate anhydrous solvent (e.g., THF for borohydrides, toluene (B28343) for phosphines) in a flame-dried flask.
-
Reagent Addition: Add the reducing agent (e.g., triphenylphosphine, 1.1 mmol, or sodium borohydride, 2 mmol) to the solution.
-
Reaction Conditions: Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Work-up: Quench the reaction appropriately (e.g., with water for borohydrides). Extract the product into an organic solvent, dry, and concentrate.
-
Purification and Characterization: Purify the product by distillation or chromatography and characterize by spectroscopic methods.
Caption: Hypothesized redox pathways of this compound.
Relevance to Drug Development and Biological Systems
While direct evidence is lacking for this compound, the broader class of cyclic polysulfides has been identified in a number of natural products with significant biological activity. The redox chemistry of the trisulfide bond is often central to their mechanism of action. For instance, the antitumor agent varacin (B3186902) is a benzopentathiepin whose activity is thought to involve the generation of reactive oxygen species through redox cycling.
The reactivity of the this compound ring with biological thiols, such as glutathione, is of particular interest. Such interactions could lead to the formation of mixed disulfides and the modulation of cellular redox signaling pathways. The ability of 1,2,3-trithiolanes to be oxidized or reduced under physiological conditions could be exploited for the design of prodrugs or novel therapeutic agents that target specific redox environments within cells.
Caption: Proposed interaction of this compound with cellular redox signaling.
Conclusion and Future Directions
The reactivity of this compound with oxidizing and reducing agents is a research area ripe for exploration. The predictions and general experimental frameworks presented in this guide offer a starting point for systematic investigations. Future work should focus on:
-
Synthesis of Substituted 1,2,3-Trithiolanes: To probe the electronic and steric effects on reactivity.
-
Detailed Mechanistic Studies: To elucidate the precise pathways of oxidation and reduction.
-
Computational Modeling: To complement experimental studies and predict reactivity.
-
Evaluation of Biological Activity: To explore the potential of this compound derivatives as novel therapeutic agents.
The elucidation of the redox chemistry of this enigmatic heterocycle holds the promise of uncovering new chemical transformations and developing novel molecules with significant applications in science and medicine.
Methodological & Application
Application Notes and Protocols: 1,2,4-Trithiolanes as Precursors for Sulfur-Transfer Agents in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the direct use of 1,2,3-trithiolane as a sulfur-transfer agent is not extensively documented in the scientific literature, its isomer, 1,2,4-trithiolane , and its derivatives serve as valuable precursors for the generation of reactive sulfur-transfer species. These compounds are instrumental in the synthesis of various sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and drug development. This document provides a detailed overview of the application of 1,2,4-trithiolanes as a source of sulfur, complete with experimental protocols and quantitative data.
The utility of 1,2,4-trithiolanes in sulfur-transfer reactions stems from their ability to undergo thermal or catalytic decomposition. This process generates highly reactive thiocarbonyl S-sulfides (thiosulfines) , which are the key intermediates responsible for transferring a sulfur atom to a variety of substrates.
Core Concept: Generation of Thiocarbonyl S-Sulfides
The fundamental principle behind the use of 1,2,4-trithiolanes as sulfur-transfer agents is the reversible [3+2] cycloreversion they undergo upon heating or in the presence of a catalyst. This reaction yields a thioketone and a thiocarbonyl S-sulfide. The thiocarbonyl S-sulfide is a sulfur-rich 1,3-dipole that can be trapped by various dipolarophiles.
Caption: Equilibrium of 1,2,4-Trithiolane with Thioketone and Thiosulfine.
Applications in Synthesis
The in situ generated thiocarbonyl S-sulfides from 1,2,4-trithiolanes can participate in various cycloaddition reactions, leading to the formation of important sulfur-containing heterocycles.
Synthesis of 1,2-Dithioles
Activated alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), can trap the thiocarbonyl S-sulfide intermediate to furnish 1,2-dithioles.[1] These five-membered rings are present in various biologically active molecules.
General Reaction: 3,3,5,5-Tetraaryl-1,2,4-trithiolanes equilibrate in solution to provide diaryl thioketones and their corresponding S-sulfides (thiosulfines). These thiosulfines are then trapped by activated acetylenes to yield 1,2-dithioles.[1]
Experimental Protocol: Synthesis of Dimethyl 4,5-Diphenyl-1,2-dithiole-3-carboxylate (from in situ generated Thiosulfine)
This protocol is adapted from the general principle of trapping thiosulfines generated from 1,2,4-trithiolanes.
Materials:
-
3,3,5,5-Tetraphenyl-1,2,4-trithiolane
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene (B28343) (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of 3,3,5,5-tetraphenyl-1,2,4-trithiolane (1.0 mmol) in anhydrous toluene (20 mL) is heated to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
To the refluxing solution, dimethyl acetylenedicarboxylate (DMAD) (1.2 mmol) is added dropwise over a period of 10 minutes.
-
The reaction mixture is maintained at reflux for 4-6 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired 1,2-dithiole (B8566573).
Quantitative Data:
The yields of 1,2-dithioles can vary depending on the specific substrates and reaction conditions.
| 1,2,4-Trithiolane Derivative | Acetylene | Product | Yield (%) | Reference |
| 3,3,5,5-Tetraphenyl-1,2,4-trithiolane | DMAD | Dimethyl 4,5-diphenyl-1,2-dithiole-3,3-dicarboxylate | Moderate to Good | [1] |
| 3,3,5,5-Tetraphenyl-1,2,4-trithiolane | Dicyanoacetylene | 3,3-Dicyano-4,5-diphenyl-1,2-dithiole | Moderate to Good | [1] |
Desulfurization Reactions with Phosphines
1,2,4-Trithiolanes can react with phosphines, such as triphenylphosphine (B44618), in a desulfurization reaction. This process involves the transfer of a sulfur atom from the thiosulfine intermediate to the phosphine (B1218219), yielding a phosphine sulfide (B99878) and the corresponding thioketone.
Experimental Workflow:
Caption: General workflow for the desulfurization of 1,2,4-trithiolanes.
Experimental Protocol: Reaction of 3,3,5,5-Tetraphenyl-1,2,4-trithiolane with Triphenylphosphine
Materials:
-
3,3,5,5-Tetraphenyl-1,2,4-trithiolane
-
Triphenylphosphine
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3,5,5-tetraphenyl-1,2,4-trithiolane (1.0 mmol) in anhydrous toluene (20 mL).
-
Add triphenylphosphine (1.1 mmol) to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction by TLC for the disappearance of the starting materials. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue, containing thiobenzophenone (B74592) and triphenylphosphine sulfide, can be purified by column chromatography on silica gel.
Quantitative Data:
| 1,2,4-Trithiolane Derivative | Phosphine | Products | Yield (%) |
| 3,3,5,5-Tetraphenyl-1,2,4-trithiolane | Triphenylphosphine | Thiobenzophenone, Triphenylphosphine sulfide | High |
Applications in Drug Development
Sulfur-containing heterocycles are a cornerstone in medicinal chemistry due to their diverse biological activities. The ability to synthesize novel sulfur-containing scaffolds using 1,2,4-trithiolanes as a sulfur source opens avenues for the discovery of new therapeutic agents. The 1,2-dithiole moiety, for instance, is a key component in several compounds with potential anticancer and antiviral properties. The protocols described herein provide a foundation for the synthesis of libraries of such compounds for biological screening.
Conclusion
While direct applications of this compound as a sulfur-transfer agent are scarce, 1,2,4-trithiolanes serve as effective precursors for the generation of reactive thiocarbonyl S-sulfides. These intermediates are versatile synthons for the construction of various sulfur-containing heterocycles. The provided protocols and data offer a practical guide for researchers and professionals in the field of synthetic and medicinal chemistry to harness the potential of 1,2,4-trithiolanes in their research and development endeavors. Further exploration of the substrate scope and reaction conditions is encouraged to expand the utility of this class of compounds in organic synthesis.
References
Troubleshooting & Optimization
preventing polymerization during the synthesis of 1,2,3-trithiolane
Welcome to the technical support center for the synthesis of 1,2,3-trithiolane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this sulfur-rich heterocyclic compound.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on preventing its polymerization.
Issue 1: Low Yield of this compound and Predominance of Olefin Byproduct
Question: My reaction is producing a low yield of the desired 4-substituted this compound, with the major product being the corresponding olefin. How can I improve the selectivity for the trithiolane?
Answer: The formation of an olefin byproduct is a known challenge in the ruthenium-catalyzed synthesis of 4-substituted 1,2,3-trithiolanes from monosubstituted thiiranes.[1][2] The reaction proceeds via a mechanism where the thiirane (B1199164) can act as a sulfur donor, leading to the olefin, or become the cyclic polysulfide. To favor the formation of the this compound, consider the following strategies:
-
Catalyst Choice and Handling: The use of a ruthenium salen nitrosyl complex, such as --INVALID-LINK--, is crucial for this transformation.[1][2] Ensure the catalyst is of high purity and handled under an inert atmosphere to prevent deactivation.
-
Reaction Temperature: Temperature plays a critical role in the selectivity of this reaction. It is hypothesized that lower temperatures may favor the kinetic product, which is the this compound. Conduct the reaction at or below room temperature to minimize the thermodynamically favored olefin formation.
-
Stoichiometry of Reactants: While the catalytic cycle involves a bimolecular attack of a free thiirane on a coordinated thiirane, carefully controlling the concentration of the starting thiirane may influence the product ratio. Experiment with slow addition of the thiirane to the reaction mixture containing the catalyst.
Issue 2: Polymerization of the this compound Product
Question: I am observing the formation of an insoluble, polymeric material during my reaction or workup, which I suspect is poly(this compound). How can I prevent this?
Answer: 1,2,3-Trithiolanes are known to be susceptible to ring-opening polymerization. This can be initiated by heat, light, or the presence of nucleophiles or electrophiles. Preventing polymerization is critical for isolating the monomeric this compound.
-
Low-Temperature Conditions: Maintain low temperatures throughout the synthesis, workup, and storage of the this compound. The propensity for polymerization increases significantly with temperature.
-
Use of Inhibitors: The use of radical inhibitors can be beneficial in preventing polymerization, especially if trace impurities might initiate a radical-driven process. Consider adding a small amount of a radical scavenger like butylated hydroxytoluene (BHT) or hydroquinone (B1673460) to the reaction mixture and during purification.
-
Anionic Polymerization Prevention: Anionic impurities can also initiate ring-opening polymerization. Ensure all reagents and solvents are scrupulously dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen.
-
Purification Strategy: When purifying the this compound, opt for low-temperature techniques such as cold column chromatography or recrystallization from a suitable solvent at low temperatures. Avoid distillation at elevated temperatures.
II. Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for 4-substituted 1,2,3-trithiolanes?
A1: A common method involves the reaction of a monosubstituted thiirane (e.g., styrene (B11656) sulfide (B99878) or propylene (B89431) sulfide) with a ruthenium salen nitrosyl catalyst.[1][2] This reaction typically yields a mixture of the 4-substituted this compound and the corresponding olefin.[1][2]
Q2: What is the typical product ratio of this compound to olefin in this synthesis?
A2: The reported ratio of the olefin to the 4-substituted this compound is approximately 2:1.[1][2]
Q3: Are there any specific analytical techniques to monitor the reaction and quantify the products?
A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique to separate and identify the volatile this compound and the olefin byproduct. Quantification can be achieved using GC with a flame ionization detector (FID) and appropriate calibration standards.
Q4: How should I store the synthesized this compound to prevent decomposition and polymerization?
A4: Store the purified this compound at low temperatures (ideally below 0°C) in a dark, inert atmosphere. The addition of a radical inhibitor to the storage solvent can also enhance its stability.
III. Data Presentation
Table 1: Product Distribution in the Ruthenium-Catalyzed Reaction of Monosubstituted Thiiranes
| Starting Thiirane | 4-Substituted this compound | Olefin Byproduct | Product Ratio (Olefin:Trithiolane) | Combined Isolated Yield | Reference |
| Styrene Sulfide | 4-Phenyl-1,2,3-trithiolane | Styrene | ~2:1 | >90% | [1][2] |
| Propylene Sulfide | 4-Methyl-1,2,3-trithiolane | Propylene | ~2:1 | >90% | [1][2] |
IV. Experimental Protocols
Representative Experimental Protocol for the Synthesis of 4-Phenyl-1,2,3-trithiolane
This protocol is adapted from the literature for the synthesis of 4-substituted 1,2,3-trithiolanes.[1][2]
Materials:
-
Styrene sulfide (freshly purified)
-
--INVALID-LINK-- catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or nitromethane)
-
Radical inhibitor (e.g., BHT)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium catalyst (1-2 mol%) in the anhydrous, degassed solvent.
-
To this solution, add a small amount of a radical inhibitor.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of freshly purified styrene sulfide in the anhydrous, degassed solvent to the catalyst solution via a syringe pump over several hours.
-
Allow the reaction to stir at 0°C and monitor its progress by GC-MS.
-
Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a phosphine (B1218219) to bind the catalyst).
-
Remove the solvent under reduced pressure at a low temperature.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel at low temperature, using a non-polar eluent system (e.g., hexanes/ethyl acetate).
-
Combine the fractions containing the 4-phenyl-1,2,3-trithiolane and remove the solvent under reduced pressure at low temperature.
-
Store the purified product under an inert atmosphere at -20°C.
V. Visualizations
Caption: Synthesis of this compound and its competing polymerization pathway.
Caption: Troubleshooting workflow for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of 1,2,3-Trithiolane Analogs
A notable scarcity of publicly available research on the biological activities of 1,2,3-trithiolane necessitates a comparative focus on its structurally related analogs, primarily 1,2,3-triazole derivatives. This guide provides a comprehensive comparison of the anticancer and antioxidant activities of these analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[1][2] These compounds are synthesized with relative ease and possess a stable aromatic ring system, making them attractive candidates for drug discovery.[1][2] This guide will delve into the comparative anticancer and antioxidant properties of various 1,2,3-triazole analogs, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
Comparative Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 1,2,3-triazole derivatives against a variety of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values for various 1,2,3-triazole analogs against different cancer cell lines. These values represent the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound Class/Derivative | Cancer Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |
| 1,2,3-Triazole-Amino Acid Conjugates | ||||
| Compound 6 | MCF-7 (Breast) | MTT | <10 | [3] |
| HepG2 (Liver) | MTT | <10 | [3] | |
| Compound 7 | MCF-7 (Breast) | MTT | <10 | [3] |
| HepG2 (Liver) | MTT | <10 | [3] | |
| 1,2,3-Triazole-Chalcone Derivatives | ||||
| Compound 7a | A549 (Lung) | MTT | 8.67 | [4] |
| Compound 7c | A549 (Lung) | MTT | 9.74 | [4] |
| Compounds 11a-c | A549 (Lung) | MTT | 35.81–50.82 | [4] |
| 1,2,3-Triazolo(4,5-d)pyrimidine Derivative | ||||
| Compound 43 | NCI-H1650 (Lung) | MTT | 2.37 | [4] |
| 1,2,3-Triazole-Pyrimidine Derivatives | ||||
| Compound 44a | A549 (Lung) | MTT | 0.29 | [4] |
| Compound 44b | A549 (Lung) | MTT | 0.91 | [4] |
| N-benzyl phenyl isoserine-related 1,2,3-triazoles | ||||
| Compound H4 | MCF-7 (Breast) | MTT | Favorable Selectivity Index | [1][2] |
| HCT116 (Colon) | MTT | Dose-dependent cytotoxicity | [1][2] | |
| 1,2,3-Triazole tethered Thymol-1,3,4-Oxadiazole Derivative | ||||
| Compound 9 | MCF-7 (Breast) | Not Specified | 1.1 | [5] |
| HCT-116 (Colon) | Not Specified | 2.6 | [5] | |
| HepG2 (Liver) | Not Specified | 1.4 | [5] |
Comparative Antioxidant Activity
1,2,3-Triazole derivatives have also been investigated for their antioxidant properties, primarily their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used to evaluate this activity.
Quantitative Antioxidant Activity Data
The table below presents the antioxidant activity of selected 1,2,3-triazole analogs. The data is presented as either IC₅₀ values for DPPH radical scavenging or as a percentage of inhibition at a specific concentration.
| Compound Class/Derivative | Antioxidant Assay | Activity | Reference |
| 1,2,3-Triazole-Containing Nitrones | |||
| N-Methyl nitrone 8f | ABTS Radical Cation Decolorization | 34.3% inhibition | [6] |
| t-Butyl nitrone 9e | Lipid Peroxidation Inhibition | 100% inhibition | [6] |
| t-Butyl nitrones 9d, 9e, 9f | Hydroxyl Radical Scavenging | ~100% inhibition | [6] |
| La(III) Complex of a 1,2,3-Triazole Ligand | |||
| Ligand 1b | DPPH Radical Scavenging | Mild, concentration-dependent | [7] |
| La(2b')₃ Complex | DPPH Radical Scavenging | More active than ligand alone | [7] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below to facilitate the replication and validation of these findings.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add various concentrations of the test compounds to the wells.
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently add 50µl of cold 10% (w/v) Trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate four times with water and allow it to air dry.
-
Staining: Add 100 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plate four times with 1% acetic acid and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus converting it to its reduced form, diphenylpicrylhydrazine. This reduction is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[9][10]
Protocol:
-
Preparation of DPPH Solution: Prepare a 120 µM solution of DPPH in methanol.[9]
-
Sample Preparation: Prepare various concentrations of the test compounds in a suitable solvent.
-
Reaction Mixture: In a 96-well plate, add 22 µL of the test compound solution to 200 µL of the DPPH solution.[9] A negative control (solvent + DPPH) and a positive control (e.g., ascorbic acid + DPPH) should also be prepared.[9]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[9][10]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action of these compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow for assessing biological activity.
Experimental workflow for drug discovery.
HIF-1α signaling pathway.
Apoptosis signaling pathways.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchhub.com [researchhub.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. marinebiology.pt [marinebiology.pt]
- 10. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
